molecular formula C14H11ClO4S B6409306 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261913-58-9

4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409306
CAS RN: 1261913-58-9
M. Wt: 310.8 g/mol
InChI Key: LWNMGFSWHYYINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% (4-Cl-MSPB-95) is a compound used in the synthesis of several organic compounds. It is a chlorinated derivative of the aromatic compound benzoic acid, and is widely used as a starting material in the synthesis of many pharmaceuticals and other compounds. 4-Cl-MSPB-95 has been used as a reagent in a variety of laboratory experiments, and has been studied extensively in recent years for its biochemical and physiological effects.

Scientific Research Applications

4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of several pharmaceuticals, including the anti-inflammatory drug celecoxib and the antifungal drug itraconazole. It has also been used in the synthesis of other organic compounds, such as the insecticide fipronil. In addition, 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene nanoribbons.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes. COX-2 enzymes are involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX-2 enzymes, 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% may reduce the production of prostaglandins and thus reduce inflammation and pain.
Biochemical and Physiological Effects
4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. Studies have shown that 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% can inhibit the activity of COX-2 enzymes, leading to reduced production of prostaglandins and thus reduced inflammation and pain. In addition, 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been shown to have antioxidant and anti-cancer properties. It has been shown to reduce the growth of cancer cells in vitro and to reduce the severity of cancer-related symptoms in animals.

Advantages and Limitations for Lab Experiments

4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a convenient reagent for laboratory experiments. Additionally, 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% is relatively stable, making it suitable for long-term storage. However, 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% is relatively expensive and may not be suitable for large-scale experiments.

Future Directions

There are several potential future directions for the use of 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95%. One potential direction is the development of new pharmaceuticals based on the compound. Additionally, 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% may be used in the development of new nanomaterials, such as carbon nanotubes and graphene nanoribbons. Finally, 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% may be studied further for its biochemical and physiological effects, such as its anti-inflammatory and anti-cancer properties.

Synthesis Methods

4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95% is synthesized from the reaction of 4-methylsulfonylphenol and 4-chlorobenzoic acid. 4-Methylsulfonylphenol is reacted with 4-chlorobenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields an intermediate product, 4-chloro-2-(4-methylsulfonylphenyl)benzoic acid, which is then purified by recrystallization to obtain the final product, 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95%.

properties

IUPAC Name

4-chloro-2-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c1-20(18,19)11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNMGFSWHYYINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691663
Record name 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid

CAS RN

1261913-58-9
Record name 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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